(3R)-3-fluoropyrrolidine-1-carbonyl chloride (3R)-3-fluoropyrrolidine-1-carbonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18024284
InChI: InChI=1S/C5H7ClFNO/c6-5(9)8-2-1-4(7)3-8/h4H,1-3H2/t4-/m1/s1
SMILES:
Molecular Formula: C5H7ClFNO
Molecular Weight: 151.56 g/mol

(3R)-3-fluoropyrrolidine-1-carbonyl chloride

CAS No.:

Cat. No.: VC18024284

Molecular Formula: C5H7ClFNO

Molecular Weight: 151.56 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-fluoropyrrolidine-1-carbonyl chloride -

Specification

Molecular Formula C5H7ClFNO
Molecular Weight 151.56 g/mol
IUPAC Name (3R)-3-fluoropyrrolidine-1-carbonyl chloride
Standard InChI InChI=1S/C5H7ClFNO/c6-5(9)8-2-1-4(7)3-8/h4H,1-3H2/t4-/m1/s1
Standard InChI Key SMYWQARINBRFCC-SCSAIBSYSA-N
Isomeric SMILES C1CN(C[C@@H]1F)C(=O)Cl
Canonical SMILES C1CN(CC1F)C(=O)Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a pyrrolidine ring (a saturated five-membered amine) with two key functional groups:

  • Fluorine at the C3 position in the (R)-configuration.

  • Carbonyl chloride (-COCl) at the N1 position.

Molecular Formula: C₅H₇ClFNO
Molecular Weight: 151.56 g/mol .
Stereochemistry: The (3R) configuration ensures spatial orientation critical for bioactivity .

Key Spectral Data:

  • SMILES: C1CN(C[C@H]1F)C(=O)Cl .

  • InChI Key: SMYWQARINBRFCC-BYPYZUCNSA-N .

Synthesis and Characterization

Alternative Pathways

  • Enolate Fluorination: Fluorination of enolates derived from 4-oxoproline derivatives, followed by functional group transformations .

  • Microreactor Technology: Continuous-flow systems improve yield and reduce side reactions in industrial settings.

Characterization Techniques

  • ¹⁹F NMR: Confirms fluorine incorporation (δ ≈ -180 to -200 ppm) .

  • X-ray Crystallography: Validates stereochemistry and crystal packing .

  • HPLC/MS: Ensures purity (>98%) and molecular mass verification .

Physicochemical Properties

PropertyValue/DescriptionReference
Melting Point142°C (decomposes)
SolubilitySoluble in DCM, THF; sparingly in water
StabilityMoisture-sensitive; store under inert gas
ReactivityReacts with nucleophiles (amines, alcohols)

Applications in Medicinal Chemistry

Enzyme Inhibition

  • Beta-Secretase (BACE) Inhibitors: Key intermediate in vinyl fluoride cyclopropyl fused thiazin-2-amine compounds for Alzheimer’s therapy .

  • Aurora Kinase Inhibitors: Used to synthesize imidazo[1,2-a]pyrazine derivatives targeting cancer cell proliferation .

Targeted Protein Degradation

  • PROTACs: Serves as a warhead in proteolysis-targeting chimeras (e.g., VHL E3 ligase recruiters) .

  • RAF Kinase Degraders: Facilitates selective degradation of oncogenic kinases .

Peptide Mimetics

  • Fluorinated Proline Analogs: Enhances peptide stability by restricting conformational flexibility .

Hazard StatementPrecautionary Measure
H315Causes skin irritation
H319Causes serious eye irritation
P305+P351+P338Rinse eyes cautiously for several minutes

Storage: Refrigerated (0–10°C) under argon .

Future Directions

  • Stereoselective Synthesis: Developing catalytic asymmetric fluorination to improve enantiomeric excess .

  • Bioconjugation: Exploring site-specific labeling of antibodies and proteins .

  • Sustainable Chemistry: Transitioning to flow chemistry and green fluorinating agents .

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